Protoporphyrin IX monomethyl ester
Overview
Description
Protoporphyrin monomethyl ester is a dicarboxylic acid monoester that is the monomethyl ester of protoporphyrin. It is a dicarboxylic acid monoester and a member of protoporphyrins. It derives from a protoporphyrin.
Scientific Research Applications
Photodynamic Therapy (PDT) and Cancer Treatment
Protoporphyrin IX (PpIX) is synthesized intracellularly from aminolevulinic acid (ALA) precursors and is utilized as a photosensitizing agent in photodynamic detection and therapy (PDT) of cancer. Researchers have synthesized and characterized various ALA derivatives, including ethylene glycol esters and amino acid pseudodipeptide derivatives, to target ALA derivatives specifically to certain cells. These compounds have shown promising results in inducing high levels of PpIX in carcinoma and endothelial cell lines, underlining their potential in photodynamic therapy for cancer treatment (Berger et al., 2000).
Enhancement of Intracellular PpIX Content
The bioavailability of ALA, a precursor for PpIX, can be limited due to its hydrophilic properties and limited cell uptake. To enhance the efficacy of ALA-PDT, researchers have developed ALA in the form of prodrugs. For instance, ALA dipeptide derivatives, such as N-acetyl terminated leucinyl-ALA methyl ester and phenylalanyl-ALA methyl ester, have shown increased effectiveness in inducing PpIX levels at significantly lower concentrations compared to ALA, indicating their potential in enhancing intracellular PpIX content for improved PDT outcomes (Di Venosa et al., 2014).
Nanoparticle Carriers for PpIX
The development of nanoparticle carriers for PpIX presents a novel approach in photodynamic therapy. Researchers have successfully entrapped PpIX in silica spheres by modifying PpIX molecules with an organosilane reagent. The immobilized PpIX preserved its optical properties and capacity to generate singlet oxygen, a crucial component in photodynamic therapy. This method showcases the potential of using nanoparticle carriers to enhance the delivery and efficacy of PpIX in photodynamic therapy (Rossi et al., 2008).
Temperature Effects on PpIX Accumulation
The accumulation of PpIX after the topical application of ALA and its esters in normal mouse skin is significantly affected by temperature. Research has indicated that lower skin temperatures can reduce PpIX fluorescence, while increasing the temperature of the target tissue can selectively enhance PpIX accumulation. This temperature dependence of PpIX production offers a promising avenue for optimizing photodynamic therapy with ALA and its esters (Juzeniene et al., 2002).
Properties
IUPAC Name |
3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26/h8-9,14-17,36-37H,1-2,10-13H2,3-7H3,(H,40,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYLAGRMXUVSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)OC)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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